molecular formula C8H5IN2O B1603010 5-Iodo-1H-indazole-3-carbaldehyde CAS No. 677702-22-6

5-Iodo-1H-indazole-3-carbaldehyde

Cat. No.: B1603010
CAS No.: 677702-22-6
M. Wt: 272.04 g/mol
InChI Key: NOSDSVDHJGTJLY-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of an iodine atom at the 5-position and an aldehyde group at the 3-position of the indazole ring

Preparation Methods

The synthesis of 5-Iodo-1H-indazole-3-carbaldehyde typically involves several steps. One common method includes the iodination of 1H-indazole-3-carbaldehyde. The process can be summarized as follows:

    Formylation: The aldehyde group at the 3-position can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indazole with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

5-Iodo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodo-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and anti-cancer agents.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound is utilized in the study of biological pathways and molecular interactions due to its ability to form stable complexes with proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 5-Iodo-1H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The iodine atom and aldehyde group play crucial roles in binding to the active sites of target proteins, thereby modulating their activity. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

5-Iodo-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives such as:

    1H-Indazole-3-carbaldehyde: Lacks the iodine atom at the 5-position, which may result in different reactivity and biological activity.

    5-Bromo-1H-indazole-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and applications.

    5-Chloro-1H-indazole-3-carbaldehyde:

The presence of the iodine atom in this compound makes it unique, as iodine is a larger halogen and can influence the compound’s electronic properties and steric interactions.

Properties

IUPAC Name

5-iodo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDSVDHJGTJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630904
Record name 5-Iodo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677702-22-6
Record name 5-Iodo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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